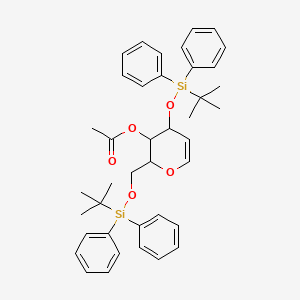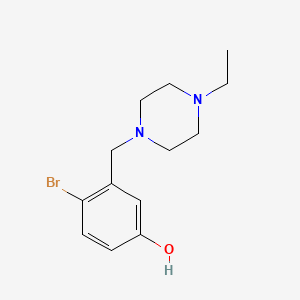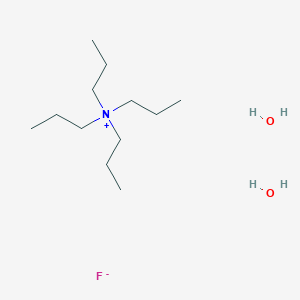
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chemical compound belonging to the class of chalcones Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α, β-unsaturated carbonyl system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2,6-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, leading to the formation of the desired chalcone .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yields and purity of the product. The product is then purified using recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids, or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted chalcones or related derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Exhibits antifungal, antibacterial, and antiviral activities.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Used in the development of photochromic materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The biological activities of 3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activities, and interfere with cellular signaling pathways. For example, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- 6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one
Uniqueness
3-(2,6-Dichlorophenyl)-1-phenylprop-2-en-1-one stands out due to its unique combination of biological activities and chemical reactivity. Its dichlorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
81226-97-3 |
|---|---|
Fórmula molecular |
C15H10Cl2O |
Peso molecular |
277.1 g/mol |
Nombre IUPAC |
(E)-3-(2,6-dichlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10Cl2O/c16-13-7-4-8-14(17)12(13)9-10-15(18)11-5-2-1-3-6-11/h1-10H/b10-9+ |
Clave InChI |
DBXDWKVTMRWZDM-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![acetic acid;N-[5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B12080913.png)






![2-[(Carbamoyloxy)methyl]-2-methylpentyl allylcarbamate](/img/structure/B12080935.png)
![[2-((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-ethoxy]-acetic acid](/img/structure/B12080940.png)

